Tetraethoxy-D20-silane

Small-Angle Neutron Scattering Contrast Variation Sol-Gel Characterization

Tetraethoxy-D20-silane (CAS 272778-10-6) is the fully deuterated isotopologue of tetraethoxysilane (TEOS), in which all twenty hydrogen atoms of the four ethoxy groups are replaced by deuterium, yielding the molecular formula Si(OCD₂CD₃)₄ and a molecular weight of 228.45 g/mol. The compound is classified as a perdeuterated organosilicon alkoxysilane and serves as a silica precursor chemically equivalent to conventional TEOS (CAS 78-10-4, MW 208.33 g/mol) but with fundamentally altered neutron scattering properties.

Molecular Formula C8H20O4Si
Molecular Weight 228.45 g/mol
CAS No. 272778-10-6
Cat. No. B1436270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethoxy-D20-silane
CAS272778-10-6
Molecular FormulaC8H20O4Si
Molecular Weight228.45 g/mol
Structural Identifiers
SMILESCCO[Si](OCC)(OCC)OCC
InChIInChI=1S/C8H20O4Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2
InChIKeyBOTDANWDWHJENH-DEHFLJNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethoxy-D20-silane (CAS 272778-10-6): A Perdeuterated TEOS Precursor for Neutron Scattering and Isotopic Tracing


Tetraethoxy-D20-silane (CAS 272778-10-6) is the fully deuterated isotopologue of tetraethoxysilane (TEOS), in which all twenty hydrogen atoms of the four ethoxy groups are replaced by deuterium, yielding the molecular formula Si(OCD₂CD₃)₄ and a molecular weight of 228.45 g/mol [1]. The compound is classified as a perdeuterated organosilicon alkoxysilane and serves as a silica precursor chemically equivalent to conventional TEOS (CAS 78-10-4, MW 208.33 g/mol) but with fundamentally altered neutron scattering properties . It is commercially supplied as a neat, colorless liquid with an isotopic enrichment of ≥99 atom% D and chemical purity of 97%, typically available in quantities of 100 mg to 1 g through specialized isotope suppliers .

Workflow Neutron scattering contrast-variation studies Perdeuterated precursor for SLD contrast matching
Application Isotopic tracing mass spectrometry +20 Da mass shift for unambiguous signal separation
Technique ¹H-NMR background suppression Eliminates ethoxy proton interference

Why Tetraethoxy-D20-silane Cannot Be Replaced by Standard TEOS or Partially Deuterated Analogs


Standard tetraethoxysilane (TEOS, CAS 78-10-4) and its perdeuterated isotopologue (CAS 272778-10-6) are chemically near-identical in hydrolysis, condensation, and sol-gel reactivity [1]. However, they are not interchangeable in any experimental context requiring neutron scattering contrast. The coherent neutron scattering length of hydrogen (¹H) is −3.74 fm, whereas deuterium (²H) is +6.67 fm—a sign reversal and an absolute magnitude difference of over 10 fm per atom [2]. With twenty substituted positions per molecule, tetraethoxy-D20-silane provides a scattering length density (SLD) contrast window that is unattainable with hydrogenous TEOS, enabling selective visibility or contrast-matching of silica components in multicomponent systems such as sol-gel reaction mixtures, polymer nanocomposites, and thin-film coatings [3]. Partial deuteration (e.g., TEOS-d4) yields intermediate SLD values that may be insufficient for full contrast matching or may introduce ambiguous signal partitioning; only the fully deuterated D20 variant guarantees the maximum and most predictable SLD shift relative to the protonated baseline [2].

Contrast mismatch

Standard TEOS provides negative neutron SLD; its use in place of D20-TEOS eliminates the contrast window required for SANS/NR experiments.

Signal ambiguity

Partially deuterated analogs (e.g., TEOS-d4) produce intermediate SLD values and smaller mass shifts, which may not guarantee clean signal partitioning or unambiguous tracing.

Model precision

Lower isotopic enrichment (

Quantitative Differentiation of Tetraethoxy-D20-silane (CAS 272778-10-6) Relative to Non-Deuterated TEOS and Alternative Isotopologues


Neutron Scattering Length Density (SLD) Contrast: D20-TEOS vs. H20-TEOS

The perdeuteration of TEOS transforms its neutron scattering length density from a low/negative value to a high positive value. Hydrogen possesses a coherent scattering length of −3.74 fm, while deuterium has +6.67 fm [1]. Per molecule, tetraethoxy-D20-silane contributes a total coherent scattering length of approximately +133.4 fm from its twenty deuterium atoms alone, whereas hydrogenous TEOS contributes −74.8 fm from its twenty hydrogen atoms—a net difference of ~208 fm per molecule. This translates to an SLD shift from approximately −0.56 × 10⁻⁶ Å⁻² (calculated for hydrogenous TEOS, density ~0.94 g/cm³) to approximately +6.4 × 10⁻⁶ Å⁻² (calculated for D20-TEOS, density ~1.03 g/cm³) , a differential of ~7.0 × 10⁻⁶ Å⁻². This contrast window has been exploited in SANS studies of TEOS-derived silica aggregates, where H/D isotopic substitution enabled quantification of residual ethyl and hydroxyl group inclusion within the aggregate structure [2].

SLD contrast window
Head-to-head
D20-TEOS SLD ≈ +6.4 × 10⁻⁶ Å⁻² H20-TEOS SLD ≈ −0.56 × 10⁻⁶ Å⁻² ΔSLD ≈ 7.0 × 10⁻⁶ Å⁻² (sign reversal)
Only fully deuterated TEOS provides the sign-reversed, high-positive SLD for contrast-matching silica against deuterated backgrounds.
Calculated from molecular volumes and coherent scattering lengths; confirmed in SANS studies of TEOS aggregates.
Small-Angle Neutron Scattering Contrast Variation Sol-Gel Characterization

Molecular Weight Differential for Mass Spectrometry Internal Standard Applications

Tetraethoxy-D20-silane exhibits a molecular weight of 228.45 g/mol (monoisotopic mass 228.238621 Da) versus 208.33 g/mol for hydrogenous TEOS, representing a mass shift of +20.12 Da or approximately +9.7% [1]. This 20-Da mass difference arises from complete deuteration of all twenty ethoxy-group hydrogens and is substantially larger than the mass shifts provided by partially deuterated TEOS variants (e.g., a d4-TEOS variant would provide only ~4 Da shift). In electrospray ionization mass spectrometry (ESI-MS) studies of TEOS oligomerization and sol-gel kinetics, this large, defined mass offset enables unambiguous separation of isotopologue signals from the natural isotopic envelope of unlabeled species, facilitating isotope dilution quantification and mechanistic tracing without signal overlap .

Mass shift for MS tracing
Cross-study comparable
+20.12 Da vs. hydrogenous TEOS
The large, defined mass offset eliminates overlap with natural ¹³C/²⁹Si isotopic envelopes in isotope-dilution MS.
Based on monoisotopic masses; ≥5× the shift of common partially deuterated variants.
Mass Spectrometry Isotopic Dilution Sol-Gel Reaction Monitoring

Isotopic Enrichment Specification: 99 atom% D Minimum for Reliable Contrast Modeling

Commercially available tetraethoxy-D20-silane is specified at 99 atom% D isotopic enrichment with chemical purity of 97% . At 99 atom% D, residual protium content is ≤1%, which translates to ≤0.2 hydrogen atoms per molecule on average across the 20 substitution sites. For a SANS contrast variation experiment, this residual hydrogen fraction produces a negligible SLD perturbation of <0.1 × 10⁻⁶ Å⁻², well within typical experimental uncertainty. In contrast, using a partially deuterated precursor (e.g., 98 atom% D ethanol-d6 as a TEOS synthesis feedstock) could leave up to 0.4 residual hydrogen atoms per molecule, introducing uncertainties in modeled SLD values that may confound quantitative contrast-matching protocols [1]. The specified 99 atom% D enrichment thus represents a threshold below which SANS contrast modeling becomes unreliable for silica contrast-matching in D₂O-based solvents.

Isotopic enrichment spec
Class-level inference
≥99 atom% D (chemical purity 97%)
At this enrichment, residual ¹H perturbation to SLD is ≤0.1 × 10⁻⁶ Å⁻², maintaining contrast-model reliability.
Supplier certificate of analysis; lower deuteration grades may exceed acceptable error margins.
Neutron Scattering Contrast Variation Modeling Quality Assurance

Physical Property Comparison: Density and Boiling Point Differences Between D20-TEOS and H20-TEOS

Isotopic substitution produces measurable but modest changes in bulk physical properties. Tetraethoxy-D20-silane has a predicted density of approximately 1.03 g/cm³ and a boiling point of 165.5 °C at 760 mmHg, compared to 0.933–0.940 g/mL and 166–169 °C for hydrogenous TEOS . The density increase of ~0.09 g/cm³ (~10%) is consistent with the ~9.7% molecular weight increase and reflects the greater mass of deuterium per unit volume. The slightly lower boiling point (Δ ~0.5–3.5 °C) is characteristic of deuterated organics, attributable to weaker C–D···O van der Waals interactions relative to C–H···O [1]. These differences, while small, are detectable in precision densitometry and can affect molar volume calculations in sol-gel formulations where stoichiometric precision is required.

Physical property offset
Cross-study comparable
Density: ~1.03 g/cm³ vs. 0.94 g/cm³ (TEOS) Boiling point: 165.5 °C vs. 166–169 °C Δ Density ~+10%; Δ BP ~−0.5 to −3.5 °C
Molar-volume calculations in sol-gel formulations must use D20-TEOS density to avoid ~10% volumetric error.
Predicted and literature values; deuteration-induced boiling point depression consistent with known isotope effects.
Physicochemical Characterization Sol-Gel Processing Reaction Engineering

Procurement-Driven Application Scenarios for Tetraethoxy-D20-silane (CAS 272778-10-6)


Contrast-Variation SANS for Structural Analysis of Sol-Gel-Derived Silica Aggregates

In small-angle neutron scattering (SANS) studies of TEOS hydrolysis and condensation, tetraethoxy-D20-silane serves as a deuterated precursor whose scattering length density contrast relative to hydrogenous solvents (H₂O, ethanol) enables isolation of the silica-phase scattering signal. Tomchuk et al. (2019) demonstrated that H/D isotopic substitution of the precursor, combined with contrast variation in the solvent, allows quantitative determination of the scattering length density of silicate aggregates, revealing the extent of residual ethyl and hydroxyl group incorporation [1]. This application is essential for fundamental sol-gel mechanism studies and requires the full D20 substitution to achieve sufficient SLD contrast: the calculated SLD difference of ~7.0 × 10⁻⁶ Å⁻² between D20-TEOS and H20-TEOS ensures unambiguous signal partitioning.

Neutron Reflectometry of Thin Silica Films and Coatings

Perdeuterated TEOS is the precursor of choice for fabricating deuterated silica thin films for neutron reflectometry (NR). By depositing a D20-TEOS-derived silica layer, the film's neutron SLD (~3–4 × 10⁻⁶ Å⁻² for amorphous silica from D20-TEOS) is shifted substantially above that of hydrogenous substrates or organic overlayers, enabling high-contrast interfacial analysis. This approach has been employed in studies of ionic liquid penetration into silica coatings, where deuteration of either the penetrant or the silica matrix was necessary to resolve concentration profiles by NR [2]. The 99 atom% D enrichment ensures that any residual proton signal does not compromise the fitted density profile.

Isotopic Dilution Mass Spectrometry for Sol-Gel Kinetic Studies

Tetraethoxy-D20-silane's +20 Da mass shift relative to hydrogenous TEOS makes it an ideal isotopically labeled internal standard or tracer for mass spectrometric monitoring of TEOS hydrolysis and condensation kinetics. In ESI-MS studies of polyethoxysiloxane oligomer distributions, spiking reaction mixtures with D20-TEOS at known concentrations enables quantification of intermediate species via isotope dilution, with the large mass offset preventing signal interference from the natural ¹³C (~1.1%) and ²⁹Si (~4.7%) isotopic envelopes of unlabeled oligomers . This application exploits the 97% chemical purity and 99 atom% D enrichment specifications to ensure the labeled spike does not introduce chemically distinct impurity species.

NMR Background Suppression in ¹H-NMR Studies of Sol-Gel Intermediates

In ¹H NMR spectroscopic monitoring of TEOS sol-gel reactions, the intense ethoxy proton signals of the precursor (δ ~1.2 ppm for CH₃, δ ~3.8 ppm for CH₂) can obscure low-concentration intermediate species. Substituting D20-TEOS for hydrogenous TEOS eliminates these signals from the ¹H spectrum, as deuterium resonates at a fundamentally different Larmor frequency (¹H: 400 MHz vs. ²H: 61.4 MHz at 9.4 T) and does not appear in standard ¹H acquisition windows. This enables clean observation of protonated reaction products (e.g., ethanol, silanol groups) without solvent suppression artifacts, a practical advantage for mechanistic NMR studies where the kinetics of hydrolysis product formation must be quantified without interference from the precursor .

Application
Selection Property
Validation Focus
SANS contrast-variation of sol-gel silica
Perdeuterated precursor for maximum SLD contrast
SLD contrast modeling accuracy
Neutron reflectometry of thin silica films
D20-TEOS-derived silica film with high SLD
Interfacial concentration profile resolution
Isotopic dilution MS of TEOS oligomers
Large defined mass shift for unambiguous tracing
Signal separation from natural isotopic envelope
¹H-NMR background-free sol-gel monitoring
Elimination of ethoxy proton signals
Clean observation of hydrolysis products
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